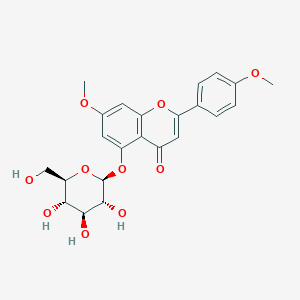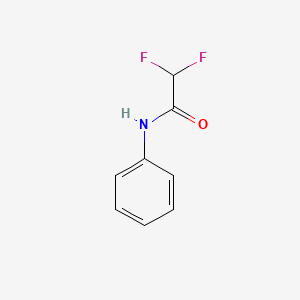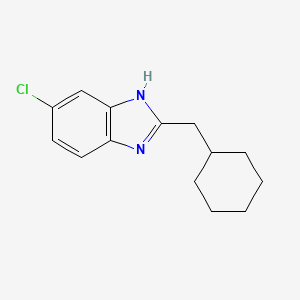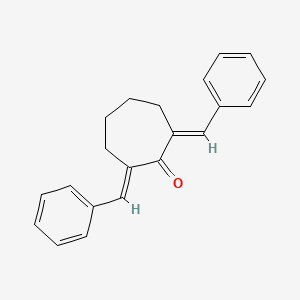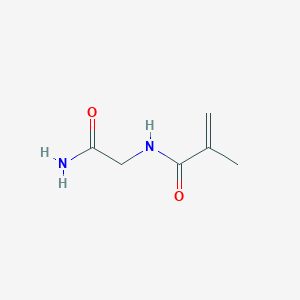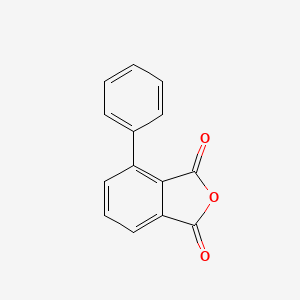![molecular formula C9H16O B14751985 Bicyclo[3.3.1]nonan-2-ol CAS No. 2568-14-1](/img/structure/B14751985.png)
Bicyclo[3.3.1]nonan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.3.1]nonan-2-ol is a bicyclic organic compound characterized by a unique structure that includes two fused cyclohexane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where bicyclo[3.3.1]nonan-2-one reacts with methylmagnesium iodide to yield a mixture of exo-2-methylthis compound and its endo-epimer . Another method involves the hydrolysis of 2,6-diacetoxybicyclo[3.3.1]nonane using lipase from Candida cylindracea .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the compound’s synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and hydrolysis reactions under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.1]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bicyclo[3.3.1]nonan-2-one.
Reduction: Reduction reactions can convert bicyclo[3.3.1]nonan-2-one back to this compound.
Substitution: The compound can participate in substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Grignard reagents: for the addition of alkyl groups.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of bicyclo[3.3.1]nonane, such as exo-2-methylthis compound and its endo-epimer .
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonan-2-ol and its derivatives have several scientific research applications:
Medicinal Chemistry: These compounds are explored for their potential anticancer properties.
Asymmetric Catalysis: They are used as chiral catalysts in asymmetric synthesis.
Materials Science: Bicyclo[3.3.1]nonane derivatives are investigated for their use in creating advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which bicyclo[3.3.1]nonan-2-ol exerts its effects involves interactions with various molecular targets. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to bicyclo[3.3.1]nonan-2-ol include:
- Bicyclo[3.3.1]nonan-9-one
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxyl group at the 2-position, which imparts distinct chemical reactivity and potential for diverse applications .
Propiedades
IUPAC Name |
bicyclo[3.3.1]nonan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKHFHEUORJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339594 |
Source


|
| Record name | Bicyclo[3.3.1]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-14-1 |
Source


|
| Record name | Bicyclo[3.3.1]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
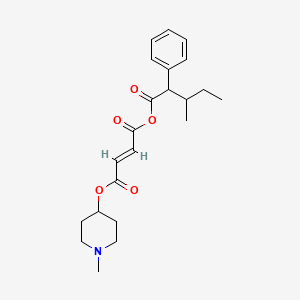

![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)

